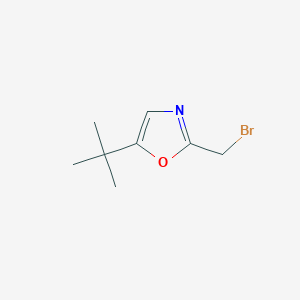![molecular formula C11H16N2O2 B6278973 [(2S)-4-(2-aminophenyl)morpholin-2-yl]methanol CAS No. 2260917-94-8](/img/no-structure.png)
[(2S)-4-(2-aminophenyl)morpholin-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S)-4-(2-aminophenyl)morpholin-2-yl]methanol, also known as 4-amino-2-morpholin-2-ylphenylmethanol, is an organic compound that has been studied for its potential use in a variety of scientific applications. This compound is a chiral secondary amine, meaning that it has two different optical isomers, and it is commonly used in the synthesis of other compounds. It has been studied for its ability to act as a catalyst in a variety of reactions, and it has been used in the synthesis of drugs, polymers, and other materials.
Aplicaciones Científicas De Investigación
[(2S)-4-(2-aminophenyl)morpholin-2-yl]methanolrpholin-2-ylphenylmethanol has been studied for its potential use in a variety of scientific research applications. It has been used as a catalyst in a variety of reactions, such as the synthesis of drugs, polymers, and other materials. It has also been used in the synthesis of chiral compounds, as well as in the synthesis of other organic compounds. Additionally, it has been studied for its potential use in the synthesis of new drugs and other materials.
Mecanismo De Acción
The mechanism of action of [(2S)-4-(2-aminophenyl)morpholin-2-yl]methanolrpholin-2-ylphenylmethanol is not well understood. However, it is believed that the compound acts as a catalyst in a variety of reactions by forming a complex with the reactants. This complex then undergoes a series of steps to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of [(2S)-4-(2-aminophenyl)morpholin-2-yl]methanolrpholin-2-ylphenylmethanol are not well understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes, such as the enzyme that catalyzes the hydrolysis of acetylcholine. Additionally, it has been suggested that the compound may act as an agonist of certain receptors, such as the serotonin 5-HT1A receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of [(2S)-4-(2-aminophenyl)morpholin-2-yl]methanolrpholin-2-ylphenylmethanol in lab experiments has several advantages. The compound is relatively easy to synthesize, and it is also relatively inexpensive. Additionally, the compound has a low toxicity, which makes it safe to use in laboratory experiments. However, the compound also has some limitations. For example, it is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, the compound is not very stable, which can limit its use in some experiments.
Direcciones Futuras
Given the potential of [(2S)-4-(2-aminophenyl)morpholin-2-yl]methanolrpholin-2-ylphenylmethanol, there are a number of potential future directions for research. One potential direction is to further investigate the biochemical and physiological effects of the compound. Additionally, further research could be conducted to investigate the potential of the compound as a catalyst in a variety of reactions. Furthermore, research could be conducted to investigate the potential of the compound as a drug or a drug precursor. Finally, further research could be conducted to investigate the potential of the compound as a material for the synthesis of new drugs and other materials.
Métodos De Síntesis
[(2S)-4-(2-aminophenyl)morpholin-2-yl]methanolrpholin-2-ylphenylmethanol can be synthesized using a variety of methods. One method involves the reaction of morpholine with 2-chloro-4-aminophenol in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces [(2S)-4-(2-aminophenyl)morpholin-2-yl]methanolrpholin-2-ylphenylmethanol and 2-chloro-4-aminophenol as the main products. Another method involves the reaction of morpholine with 2-amino-4-chlorophenol in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces [(2S)-4-(2-aminophenyl)morpholin-2-yl]methanolrpholin-2-ylphenylmethanol and 2-amino-4-chlorophenol as the main products.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for compound [(2S)-4-(2-aminophenyl)morpholin-2-yl]methanol involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-aminophenol", "2-chloroethanol", "morpholine", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "sodium sulfate", "diethyl ether", "water" ], "Reaction": [ "Step 1: 2-aminophenol is reacted with 2-chloroethanol in the presence of sodium hydroxide to form 2-(2-hydroxyethylamino)phenol.", "Step 2: 2-(2-hydroxyethylamino)phenol is then reacted with morpholine in the presence of hydrochloric acid to form [(2S)-4-(2-aminophenyl)morpholin-2-yl]methanol.", "Step 3: The product is purified by extraction with diethyl ether, followed by washing with water, drying over sodium sulfate, and evaporation of the solvent to yield the final product as a white solid." ] } | |
Número CAS |
2260917-94-8 |
Nombre del producto |
[(2S)-4-(2-aminophenyl)morpholin-2-yl]methanol |
Fórmula molecular |
C11H16N2O2 |
Peso molecular |
208.3 |
Pureza |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



